molecular formula C14H24N6O2S B2641965 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2034335-34-5

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2641965
CAS No.: 2034335-34-5
M. Wt: 340.45
InChI Key: VTVLZQMPKQILQG-UHFFFAOYSA-N
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Description

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of imidazole, triazole, and sulfonamide groups

Properties

IUPAC Name

1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c1-10(2)12(8-20-7-6-15-18-20)17-23(21,22)13-9-19(5)14(16-13)11(3)4/h6-7,9-12,17H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLZQMPKQILQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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